![molecular formula C10H11FN2S B2426719 (5-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanamine CAS No. 400074-42-2](/img/structure/B2426719.png)
(5-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanamine
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Description
(5-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antiproliferative Activity:
Benzothiazole derivatives, including those with similar structures, have shown promising antiproliferative effects. For instance, a series of N-1,3-benzothiazol-2-ylbenzamide derivatives exhibited significant inhibitory effects on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines . Investigating the antiproliferative potential of this compound could be valuable.
Environmental Chemistry:
Given the increasing focus on environmental sustainability, researchers could explore the fate and behavior of this compound in the environment. Its potential as an environmental marker or its degradation pathways could be studied.
properties
IUPAC Name |
1-(5-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S/c1-13(2)6-10-12-8-5-7(11)3-4-9(8)14-10/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLRRNVACXJGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=C(S1)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine |
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